3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Description
3-(1-Methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a carboxylic acid group at position 5, a 1-methylpyrrole substituent at position 3, and a 4-methylphenyl group at position 1 (Figure 1). Its molecular formula is C₁₇H₁₇N₃O₂, with a CAS registry number of 909858-38-4 . This compound has garnered attention in analytical chemistry for its role as a chelating agent in solid-phase extraction (SPE) of metal ions such as Fe(III) and Mn(II) from environmental and biological samples . Functionalized graphene oxide (GO) nanocomposites incorporating this ligand demonstrate high adsorption efficiency (>95%) and selectivity due to the ligand’s strong coordination with transition metals .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(1-methylpyrrol-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-5-7-12(8-6-11)19-15(16(20)21)10-13(17-19)14-4-3-9-18(14)2/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTPSZZQUSOUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CN3C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and pyrazole rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring, leading to the formation of a pyrazoline derivative.
Substitution: Electrophilic substitution reactions can occur at the pyrrole and pyrazole rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrroles and pyrazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings:
Electron-withdrawing groups (e.g., chloro in ) may reduce chelation efficiency compared to electron-donating methyl groups, as seen in the target compound’s high recovery rates (101–104%) .
Performance in SPE :
- The target compound outperforms MPPC in recovery consistency across diverse matrices (tap, mineral, and river water) .
- Functionalization with graphene oxide (GO) increases surface area and adsorption capacity, enabling trace-level detection (ng/L) of metals .
Physicochemical Properties :
- Lipophilicity (LogP) varies significantly: The target compound’s LogP is unreported, but analogs like (LogP = 4.85) suggest moderate solubility in organic phases, critical for SPE column compatibility.
Biological Activity
3-(1-Methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1192990-60-5) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities, supported by relevant research findings.
Chemical Profile
- Chemical Formula : C16H15N3O2
- Molecular Weight : 281.32 g/mol
- CAS Number : 1192990-60-5
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to the pyrazole structure have shown promising results in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In one study, derivatives similar to 3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. Pyrazole derivatives have been synthesized and tested against various cancer cell lines. For example, a related pyrazole compound exhibited significant cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that certain compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one derivative showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications to the core structure can enhance potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and enhanced cellular uptake |
| Alteration of substituents on the phenyl ring | Improved selectivity towards specific targets |
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anti-inflammatory Study : In a murine model, a related pyrazole derivative was administered to assess its effect on carrageenan-induced paw edema. The results showed a significant reduction in inflammation compared to the control group .
- Anticancer Study : A series of pyrazole derivatives were screened against various cancer cell lines. One particular derivative demonstrated selective cytotoxicity towards ovarian cancer cells, with minimal effects on normal cells .
- Antimicrobial Study : A derivative was tested against clinical isolates of E. coli and Klebsiella pneumoniae, showing effective inhibition at concentrations lower than those required for traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
